molecular formula C17H16N2O3 B13949932 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione CAS No. 54833-61-3

5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione

Cat. No.: B13949932
CAS No.: 54833-61-3
M. Wt: 296.32 g/mol
InChI Key: NNGQATKQKQJSKA-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- is a chemical compound with the molecular formula C10H10N2O3. This compound is part of the imidazolidinedione family, which is known for its diverse applications in various scientific fields. The structure of this compound includes an imidazolidinedione core with substituted phenyl and methoxyphenyl groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- typically involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidinedione ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Imidazolidinedione, 5-(4-methylphenyl)-3-methyl-5-phenyl-
  • 2,4-Imidazolidinedione, 5-(4-chlorophenyl)-3-methyl-5-phenyl-
  • 2,4-Imidazolidinedione, 5-(4-nitrophenyl)-3-methyl-5-phenyl-

Uniqueness

2,4-Imidazolidinedione, 5-(4-methoxyphenyl)-3-methyl-5-phenyl- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

CAS No.

54833-61-3

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3/c1-19-15(20)17(18-16(19)21,12-6-4-3-5-7-12)13-8-10-14(22-2)11-9-13/h3-11H,1-2H3,(H,18,21)

InChI Key

NNGQATKQKQJSKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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